4-Hyroxy Fenoprofen
Description
Contextualization within Profen Metabolism Research
Fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, undergoes extensive metabolism in the liver after administration. drugs.comgpatindia.com The primary metabolic pathway involves oxidation, leading to the formation of 4'-Hydroxy Fenoprofen. researchgate.net This hydroxylation reaction is a common metabolic route for many NSAIDs. nih.gov
The metabolism of profens is largely mediated by the Cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the CYP2C9 isozyme is primarily responsible for the metabolism of a wide range of NSAIDs, including the hydroxylation of diclofenac (B195802) to 4'-hydroxydiclofenac (B1664172) and flurbiprofen (B1673479) to 4'-hydroxyflurbiprofen (B17815). nih.govpharmgkb.org While fenoprofen's metabolism to 4-Hydroxy Fenoprofen is well-established, the co-administration of aspirin (B1665792) has been noted to increase the metabolic clearance of fenoprofen, resulting in a higher urinary output of the hydroxylated metabolite. fda.gov
Following its formation, 4-Hydroxy Fenoprofen, along with the parent fenoprofen, is primarily eliminated through the urine after conjugation with glucuronic acid. drugs.comdrugbank.com Approximately 90% of a single dose is excreted as fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugbank.comnih.govwikipedia.org This metabolic profile, where a hydroxylated metabolite is a major product, is a characteristic feature shared among several profen drugs.
Table 1: Major Hydroxylated Metabolites of Common Profen NSAIDs
| Profen Drug | Major Hydroxylated Metabolite(s) | Primary Metabolizing Enzyme |
|---|---|---|
| Fenoprofen | 4'-Hydroxyfenoprofen researchgate.net | CYP P450 System (Specific isozyme, e.g., CYP2C9, is implicated for profens) nih.gov |
| Ibuprofen (B1674241) | 2-hydroxyibuprofen, 3-hydroxyibuprofen (B1141330) nih.govresearchgate.net | CYP2C9 nih.gov |
| Flurbiprofen | 4'-Hydroxyflurbiprofen pharmgkb.orgplos.org | CYP2C9 pharmgkb.org |
| Ketoprofen (B1673614) | Hydroxylated metabolites | CYP P450 System |
This interactive table provides a comparative overview of the primary hydroxylated metabolites for several common non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class and the key enzymes involved in their formation.
Significance of Metabolite Characterization in Xenobiotic Studies
The study of how foreign compounds (xenobiotics) are transformed within a biological system is a cornerstone of toxicology and pharmacology. creative-proteomics.com Characterizing metabolites is essential because it provides a comprehensive understanding of a xenobiotic's metabolic fate, which can significantly influence its biological activity and potential for toxicity. nih.gov The process of metabolism often aims to convert a parent compound into more polar, water-soluble substances that can be more easily excreted. frontiersin.org
The identification and analysis of metabolites like 4-Hydroxy Fenoprofen are critical for several reasons:
Understanding Pharmacokinetics: Knowledge of a drug's metabolites is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Biotransformation is a key toxicokinetic process that strongly affects the internal concentrations of both parent compounds and their metabolites. acs.orgacs.org
Toxicological Assessment: Metabolites can sometimes be more biologically active or toxic than the parent compound. Therefore, identifying and studying these metabolites is crucial for a complete toxicological assessment. nih.gov
Modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are vital tools for detecting, identifying, and quantifying xenobiotic metabolites in biological samples. creative-proteomics.comacs.org
Table 2: Key Objectives of Metabolite Characterization in Xenobiotic Research
| Objective | Description |
|---|---|
| Elucidate Metabolic Pathways | To map the biochemical transformations a xenobiotic undergoes in the body. nih.gov |
| Identify Active or Reactive Metabolites | To determine if metabolites contribute to the therapeutic effect or cause unintended effects. creative-proteomics.comnih.gov |
| Assess Bioaccumulation | To understand how the parent compound and its metabolites are distributed and retained in tissues. acs.orgacs.org |
| Guide Chemical Safety Assessment | To provide a complete picture of all chemical species to which an organism is exposed. frontiersin.org |
This interactive table outlines the primary goals and importance of characterizing metabolites in the study of xenobiotics, highlighting how this research contributes to pharmacology and toxicology.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 4-Hydroxy Fenoprofen |
| 4'-hydroxyfenoprofen glucuronide |
| 4'-hydroxydiclofenac |
| 4'-hydroxyflurbiprofen |
| Aspirin |
| Diclofenac |
| Fenoprofen |
| Fenoprofen glucuronide |
| Flurbiprofen |
| Glucuronic acid |
| Ibuprofen |
| Ketoprofen |
| Propionic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H14O4/c1-10(15(17)18)11-3-2-4-14(9-11)19-13-7-5-12(16)6-8-13/h2-10,16H,1H3,(H,17,18) |
InChI Key |
RIGQDHFDPVTTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Biotransformation of Fenoprofen to 4 Hydroxy Fenoprofen
Elucidation of Phase I Hydroxylation Mechanisms
The initial and rate-limiting step in the metabolism of fenoprofen (B1672519) is a Phase I oxidation reaction. ontosight.ai This biotransformation introduces a hydroxyl group onto the parent molecule, significantly increasing its polarity and preparing it for subsequent conjugation and excretion. mdpi.comvulcanchem.com
Role of Cytochrome P450 Isoforms in Formation
The formation of 4-Hydroxy Fenoprofen from fenoprofen is primarily mediated by cytochrome P450 (CYP450) enzymes located in the liver. wcrj.netnih.gov While the specific isoform responsible for fenoprofen hydroxylation is not definitively identified in the literature, extensive research on structurally related profens provides strong evidence. For the NSAID flurbiprofen (B1673479), its metabolism to a 4'-hydroxy metabolite is almost exclusively catalyzed by the CYP2C9 isoform. nih.govwikipedia.org Studies using specific chemical inhibitors and cDNA-expressed enzymes have confirmed the principal role of CYP2C9 while demonstrating a lack of significant involvement from other major isoforms such as CYP1A2, CYP2C8, CYP2E1, and CYP3A4 at physiological concentrations. nih.gov Given the structural and metabolic similarities among profen NSAIDs, it is highly probable that CYP2C9 is the primary enzyme responsible for the 4'-hydroxylation of fenoprofen.
Stereoselectivity in Hydroxylation Processes and Metabolite Generation
Fenoprofen is administered as a racemic mixture of two enantiomers: (R)-fenoprofen and (S)-fenoprofen. nih.gov A key feature of its metabolism is the significant, unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the more potent (S)-enantiomer. nih.govnih.gov This inversion process is substantial in humans, leading to the (S)-isomer being the major form found in plasma and urine. nih.gov
Despite the extensive stereoselective inversion of the parent drug, the subsequent hydroxylation step appears to be less selective. In human volunteers given racemic fenoprofen, the ratio of S/R enantiomers of the 4'-hydroxy metabolite in plasma remained relatively constant at approximately 1.1. criver.com This suggests that both R- and S-fenoprofen are hydroxylated at similar rates. However, because the chiral inversion ensures that the (S)-enantiomer is the predominant form of the parent drug available to metabolizing enzymes, fenoprofen is almost completely excreted as its S-acyl glucuronides. criver.com
Subsequent Phase II Conjugation Pathways Involving 4-Hydroxy Fenoprofen (e.g., Glucuronidation)
Following its formation via Phase I hydroxylation, 4-Hydroxy Fenoprofen undergoes Phase II conjugation to further increase its water solubility and facilitate its elimination from the body. ontosight.aiwikidoc.org The primary Phase II pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the molecule. wikidoc.org The resulting 4'-hydroxyfenoprofen glucuronide, along with the glucuronide of the parent drug, are the major urinary metabolites of fenoprofen. nih.govdrugs.comfda.govresearchgate.net
While the specific UGT isoforms that conjugate 4-Hydroxy Fenoprofen have not been fully elucidated, studies on related compounds offer significant insights. For other profens like ibuprofen (B1674241) and flurbiprofen, UGT2B7 has been identified as a predominant isozyme in their glucuronidation and that of their hydroxylated metabolites. nih.gov Other UGTs, including UGT1A9 and UGT2B4, are also known to be involved in profen glucuronidation. nih.gov Research on fenoprofen metabolites has shown that while the glucuronidation of the parent drug is stereoselective, with R-fenoprofen glucuronide disappearing from plasma more rapidly than its S-antipode, there is a less pronounced difference in the clearance of R- and S-4'-hydroxyfenoprofen conjugates. criver.com
In Vitro Metabolic Modeling and Cell-Free Systems for Pathway Analysis
The study of fenoprofen metabolism heavily relies on in vitro models and cell-free systems to isolate and characterize specific enzymatic reactions. Human liver microsomes, which are rich in CYP450 and UGT enzymes, have been instrumental in demonstrating the formation of 4-Hydroxy Fenoprofen and its subsequent glucuronidation. wcrj.netuniversiteitleiden.nl
These systems allow for detailed kinetic analysis. For instance, in vitro studies using liver microsomes from different species have determined key kinetic parameters for the hydroxylation pathway. universiteitleiden.nl Furthermore, complementary DNA (cDNA)-expressed enzymes are used to pinpoint the exact CYP450 or UGT isoforms responsible for specific metabolic steps, as was done to identify CYP2C9 as the key enzyme in the hydroxylation of the related drug flurbiprofen. nih.gov
The following table presents kinetic data for fenoprofen hydroxylation obtained from in vitro studies using liver microsomes from rats and sheep.
Table 1: In Vitro Hydroxylation of R(-)-Fenoprofen in Liver Microsomes
| Species | Vmax (nmol/min/mg) |
|---|---|
| Rat | 0.02 |
| Sheep | 0.01 |
Data sourced from a comparative metabolism study. universiteitleiden.nl
These models are crucial for understanding the mechanisms of metabolism and predicting potential drug interactions without the complexities of a whole organism. conicet.gov.ar
In Vivo Animal Models for Metabolic Profiling and Species Differences
In vivo studies using animal models have been essential for understanding the complete metabolic profile of fenoprofen and have revealed significant differences across species. conicet.gov.ar These models allow for the analysis of metabolites in plasma and urine after administration of the drug, providing a comprehensive picture of biotransformation and elimination. nih.gov
Comparative Biotransformation Across Mammalian Species
The metabolism of fenoprofen, particularly the extent of chiral inversion and the rate of hydroxylation, varies considerably among different mammalian species. psu.edu
In a direct comparison, the metabolic inversion of R(-)-fenoprofen was found to be significantly higher in sheep (80%) than in rats (42%) in vivo. universiteitleiden.nl Conversely, the in vitro rate of hydroxylation was higher in rat liver microsomes than in sheep. universiteitleiden.nl Cats exhibit a particularly high degree of chiral inversion, reaching approximately 93%. psu.edu Humans also show extensive inversion of the R- to the S-enantiomer. nih.gov In rabbits, the hydroxylation pathway was shown to be inducible by phenobarbital, indicating that exposure to other substances can alter the metabolic rate.
These species-specific variations highlight the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism. conicet.gov.ar
Table 2: Comparative In Vivo Chiral Inversion of R(-)-Fenoprofen
| Species | Extent of Chiral Inversion to S(+)-Fenoprofen (%) |
|---|---|
| Cat | ~93% |
| Sheep | 80% |
| Rat | 42% |
Data compiled from studies in cats, sheep, and rats. universiteitleiden.nlpsu.edu
Interplay of Chiral Inversion with Hydroxylation in Metabolite Formation
Fenoprofen is a chiral compound, existing as two enantiomers: (S)-fenoprofen and (R)-fenoprofen. wikipedia.org The (S)-enantiomer is the pharmacologically active form, exhibiting a significantly greater inhibitory effect on cyclooxygenase (COX) enzymes compared to the (R)-enantiomer. wikipedia.orgnih.gov A crucial aspect of fenoprofen's metabolism is the unidirectional chiral inversion of the less active (R)-enantiomer to the active (S)-enantiomer. wikipedia.orgconicet.gov.ar This inversion process has significant therapeutic implications as it increases the concentration of the active S-(+) enantiomer. conicet.gov.ar
The metabolic pathways of chiral inversion and hydroxylation are interconnected. The (R)-enantiomer of fenoprofen can be stereoselectively inverted to (S)-fenoprofen, which then becomes the predominant isomeric form found in plasma and urine. nih.gov Studies in humans have shown a high degree of R- to S-inversion. psu.edu
Both enantiomers of fenoprofen can undergo hydroxylation to form their respective 4'-hydroxy metabolites. nih.gov The formation of these hydroxylated metabolites is also a stereoselective process. researchgate.net Research has indicated that after administration of racemic fenoprofen, the urinary concentrations of both (R)- and (S)-4'-hydroxy metabolite of fenoprofen can be measured. nih.gov
The interplay between these two metabolic pathways—chiral inversion and hydroxylation—is complex. The chiral inversion process is mediated by the formation of a coenzyme A (CoA) thioester, a reaction that is stereospecific for the (R)-enantiomer. nih.gov This thioester can then be converted to the (S)-enantiomer. conicet.gov.ar In rats, it has been observed that other metabolic pathways for the R(-)-FPF-CoA thioester, such as incorporation into triacylglycerols and conjugation with amino acids, may also be quantitatively important. nih.gov
The relative rates of chiral inversion and hydroxylation can vary between species. For example, in cats, chiral inversion appears to be the main metabolic pathway for R(-)-fenoprofen, with a high correlation observed between the clearance of R(-)-FPF and the chiral inversion process. conicet.gov.ar In contrast, for other profens like ketoprofen (B1673614) in cats, competitive metabolic pathways such as glucuronidation and hydroxylation may be more involved. conicet.gov.ar
The extent of chiral inversion can be substantial. In cats administered R(-)-fenoprofen, the percentage of chiral inversion was found to be approximately 93.2%. conicet.gov.arconicet.gov.ar In sheep, the metabolic inversion of R-(-)-fenoprofen was reported to be around 80%. nih.gov
The following table summarizes key findings from various studies on the metabolism of fenoprofen:
| Parameter | Finding | Species | Reference(s) |
| Major Metabolites | Fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. | Human | nih.gov, drugbank.com |
| Primary Metabolic Pathways | Aromatic hydroxylation and acylglucuronide conjugation. | Human, Rabbit | psu.edu |
| Enzymes Involved in Hydroxylation | Cytochrome P450 (CYP2C9 and CYP3A4). | Human | ontosight.ai |
| Chiral Inversion | Unidirectional inversion of (R)- to (S)-fenoprofen. | Human, Cat, Dog, Horse, Sheep, Rat | wikipedia.org, conicet.gov.ar, conicet.gov.ar |
| (S)-Enantiomer Potency | Approximately 35 times more active than the (R)-isomer in inhibiting human platelet cyclo-oxygenase. | Human | psu.edu, nih.gov |
| Extent of Chiral Inversion | ~93% in cats, 80% in sheep, and 42% in rats. | Cat, Sheep, Rat | conicet.gov.ar, nih.gov |
Analytical Chemistry Methodologies for 4 Hydroxy Fenoprofen Research
Advanced Chromatographic Techniques for Separation and Identification
Chromatographic techniques are central to the analysis of 4-hydroxy fenoprofen (B1672519), providing the necessary separation from the parent drug and other metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the sensitive and selective determination of 4-hydroxy fenoprofen. This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry. sigmaaldrich.commdpi.com LC-MS/MS methods are particularly advantageous for analyzing complex biological samples like plasma and urine due to their high selectivity, which minimizes interference from matrix components. mdpi.comnih.govlcms.cz
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, fragmented, and detected. The use of multiple reaction monitoring (MRM) enhances specificity by tracking a specific precursor-to-product ion transition for 4-hydroxy fenoprofen. High-resolution mass spectrometry (HRMS) can also be employed for the identification of various chemical species in a single run without requiring deconjugation steps. researchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of 4-hydroxy fenoprofen, particularly after derivatization to increase its volatility. nih.gov Derivatization, often through methylation, is necessary to improve the chromatographic properties of the acidic drug and its metabolites and to prevent thermal degradation in the GC inlet. scispace.com
Pyrolysis GC-MS has been shown to produce characteristic fragments from fenoprofen and its metabolites, aiding in their identification. nih.gov This method allows for the detection of fenoprofen and its metabolites in various forms, including pure compounds and those present in urine. nih.govscispace.com
High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used and robust method for the quantification of 4-hydroxy fenoprofen. nih.gov HPLC methods offer versatility and are often more accessible than mass spectrometry-based techniques.
Reversed-phase HPLC with ultraviolet (UV) detection is a common approach. nih.govnih.gov The selection of the detection wavelength is critical for achieving good sensitivity. For fenoprofen and its metabolites, a wavelength of around 270 nm is often employed. jocpr.comresearchtrend.netwisdomlib.org Chiral HPLC methods have also been developed to separate the R- and S-enantiomers of both fenoprofen and 4-hydroxy fenoprofen after derivatization. nih.gov
Interactive Data Table: Chromatographic Methods for 4-Hydroxy Fenoprofen Analysis
| Technique | Detector | Key Features | Application |
| LC-MS/MS | Mass Spectrometry | High sensitivity and selectivity | Quantification in plasma and urine |
| GC-MS | Mass Spectrometry | Requires derivatization, provides structural information | Identification of volatile derivatives |
| HPLC | UV, DAD | Robust, versatile, cost-effective | Routine quantification, chiral separations |
| HRMS | Mass Spectrometry | Identification of multiple species without deconjugation | Comprehensive metabolite profiling |
Sample Preparation Strategies for Biological Matrices in Research Settings
The accurate analysis of 4-hydroxy fenoprofen in biological matrices such as plasma and urine necessitates effective sample preparation to remove interfering substances. windows.net
Protein Precipitation: This is a common first step for plasma samples, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. nih.govpreprints.org The supernatant can then be further processed.
Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquid phases. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. mdpi.com
Hydrolysis: Since 4-hydroxy fenoprofen can be present in conjugated forms (e.g., glucuronides), enzymatic or chemical hydrolysis is often required to release the free metabolite for analysis. nih.govwindows.net β-glucuronidase is commonly used for enzymatic hydrolysis. windows.net
Method Validation Parameters for Research Applications (e.g., Selectivity, Limits of Detection and Quantitation)
To ensure the reliability of analytical methods for 4-hydroxy fenoprofen, thorough validation is essential. Key validation parameters include:
Selectivity: The ability of the method to distinguish the analyte from other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. nih.gov
Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte. jocpr.comnih.gov
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jocpr.commdpi.comresearchgate.net For example, an HPLC method for fenoprofen reported an LOD of 0.02 μg/mL and an LOQ of 0.09 μg/mL. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. wisdomlib.orgresearchgate.net
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a processed sample to that of a standard solution. researchgate.net
Interactive Data Table: Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | No significant interference at the analyte's retention time. | Peak purity and resolution |
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 jocpr.comnih.gov |
| LOD | Lowest detectable concentration. | Signal-to-noise ratio > 3 |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio > 10 |
| Accuracy | Closeness to the true value. | Within ±15% of the nominal concentration |
| Precision (%RSD) | Reproducibility of measurements. | ≤ 15% |
Development of Stability-Indicating Analytical Methods for Research Samples
Stability-indicating methods are crucial for determining the stability of 4-hydroxy fenoprofen in samples under various storage and handling conditions. These methods are designed to separate the intact analyte from any degradation products that may form.
Forced degradation studies are performed by subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light. jocpr.com A stability-indicating HPLC method was developed for fenoprofen and its related substances, which involved subjecting the drug to these stress conditions to ensure that the method could effectively separate the parent drug from its degradation products. jocpr.comresearchgate.net While significant degradation of fenoprofen was observed under oxidative conditions, no interference from degradation products was noted with the main compound. jocpr.comresearchgate.net Such studies are essential to ensure that the measured concentration of 4-hydroxy fenoprofen is accurate and reflects its true concentration at the time of sampling.
Chemical and Biocatalytic Synthesis of 4 Hydroxy Fenoprofen and Analogues for Research
Chemo-Synthetic Routes for Targeted Production of 4-Hydroxy Fenoprofen (B1672519)
While detailed chemo-synthetic routes specifically targeting 4-Hydroxy Fenoprofen are not extensively documented in publicly available literature, its synthesis can be conceptually approached through established organic chemistry principles. A plausible synthetic strategy would involve the use of a pre-functionalized starting material, such as 4-phenoxyphenol (B1666991). This approach would circumvent the challenges associated with the direct and regioselective hydroxylation of the fenoprofen molecule.
A hypothetical synthetic pathway could involve the following key steps:
Protection of the phenolic hydroxyl group: The hydroxyl group of 4-phenoxyphenol would first be protected to prevent unwanted side reactions in subsequent steps. Common protecting groups for phenols, such as a benzyl (B1604629) or silyl (B83357) ether, could be employed.
Introduction of the propionate (B1217596) side chain: Following protection, the propionate side chain could be introduced onto the aromatic ring. This could potentially be achieved through a Friedel-Crafts acylation with propionyl chloride or propionic anhydride, followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield the ethyl side chain. Subsequent α-bromination followed by displacement with cyanide and hydrolysis would lead to the desired propionic acid moiety. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to directly introduce the propionate group or a precursor.
Deprotection: The final step would involve the removal of the protecting group from the phenolic hydroxyl to yield 4-Hydroxy Fenoprofen.
Table 1: Plausible Chemo-Synthetic Route for 4-Hydroxy Fenoprofen
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Protection | 4-Phenoxyphenol | Benzyl bromide, K2CO3 | 4-(Benzyloxy)phenoxybenzene |
| 2 | Friedel-Crafts Acylation | 4-(Benzyloxy)phenoxybenzene | Propionyl chloride, AlCl3 | 1-(4-(Benzyloxy)phenoxy)phenyl)propan-1-one |
| 3 | Reduction | 1-(4-(Benzyloxy)phenoxy)phenyl)propan-1-one | H2NNH2, KOH | 1-ethyl-4-(benzyloxy)phenoxybenzene |
| 4 | α-Halogenation | 1-ethyl-4-(benzyloxy)phenoxybenzene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 1-(1-bromoethyl)-4-(benzyloxy)phenoxybenzene |
| 5 | Cyanation | 1-(1-bromoethyl)-4-(benzyloxy)phenoxybenzene | NaCN | 2-(4-(Benzyloxy)phenoxy)phenyl)propanenitrile |
| 6 | Hydrolysis | 2-(4-(Benzyloxy)phenoxy)phenyl)propanenitrile | H3O+ | 2-(4-(Benzyloxy)phenoxy)phenyl)propanoic acid |
| 7 | Deprotection | 2-(4-(Benzyloxy)phenoxy)phenyl)propanoic acid | H2, Pd/C | 4-Hydroxy Fenoprofen |
Biocatalytic Approaches for Stereoselective Synthesis
Biocatalytic methods offer a promising alternative to traditional chemical synthesis, particularly for achieving high stereoselectivity, which is crucial given that the pharmacological activity of many profens resides in a single enantiomer.
Enzyme-Mediated Hydroxylation of Fenoprofen
The in vivo formation of 4-Hydroxy Fenoprofen from Fenoprofen is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This natural process can be harnessed for in vitro synthesis using isolated enzymes or whole-cell biocatalysts. Members of the CYP2C and CYP3A subfamilies are known to be involved in the metabolism of various NSAIDs and are likely candidates for the regioselective hydroxylation of Fenoprofen at the 4'-position.
Research on related NSAIDs, such as flurbiprofen (B1673479), has demonstrated the feasibility of using microbial systems for producing hydroxylated metabolites. A fungal biotransformation, for instance, has been shown to produce 4'-hydroxyflurbiprofen (B17815) with high conversion rates. hyphadiscovery.com This suggests that similar microbial screening could identify organisms capable of efficiently hydroxylating Fenoprofen. Whole-cell biocatalysis platforms, utilizing engineered microorganisms expressing specific CYP450 enzymes, offer a scalable and cost-effective approach for producing 4-Hydroxy Fenoprofen. nih.govfrontiersin.org
Table 2: Potential Enzymes for Biocatalytic Hydroxylation of Fenoprofen
| Enzyme Class | Specific Examples (Hypothetical) | Substrate | Product | Key Advantages |
| Cytochrome P450 Monooxygenases | Human CYP2C9, CYP3A4; Microbial P450s (e.g., from Bacillus megaterium, Streptomyces sp.) | Fenoprofen | 4-Hydroxy Fenoprofen | High regioselectivity, potential for stereoselectivity. |
| Fungal Peroxygenases | From Agrocybe aegerita, Coprinellus radians | Fenoprofen | 4-Hydroxy Fenoprofen | H2O2-driven, cofactor-independent. |
Kinetic Resolution Techniques for Enantiomeric Purity
For profens, the (S)-enantiomer typically exhibits the desired anti-inflammatory activity, while the (R)-enantiomer is often less active or may contribute to side effects. Therefore, methods to obtain enantiomerically pure 4-Hydroxy Fenoprofen are of significant interest. Kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst, is a widely used technique.
Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic profens and their derivatives. ubbcluj.ro The strategy usually involves the enantioselective esterification of the carboxylic acid group or the hydrolysis of a racemic ester. For 4-Hydroxy Fenoprofen, a plausible approach would be the lipase-catalyzed esterification of the racemic mixture. The lipase (B570770) would selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched 4-Hydroxy Fenoprofen from its esterified counterpart. Subsequent hydrolysis of the ester would then yield the other enantiomer. The choice of lipase, solvent, and acyl donor are critical parameters that need to be optimized to achieve high enantiomeric excess (ee) and yield.
Table 3: Potential Lipases for Kinetic Resolution of 4-Hydroxy Fenoprofen
| Lipase Source | Common Name/Designation | Reaction Type | Potential Outcome |
| Candida antarctica Lipase B | Novozym 435 | Esterification | Selective esterification of one enantiomer. |
| Pseudomonas cepacia Lipase | Amano Lipase PS | Esterification/Hydrolysis | Potential for high enantioselectivity. |
| Candida rugosa Lipase | CRL | Esterification/Hydrolysis | Often shows preference for (S)-enantiomers of profens. |
Synthesis of Derivatized Forms for Mechanistic and Isotopic Labeling Studies
To investigate the mechanism of action, metabolic fate, and for use as internal standards in quantitative bioanalysis, derivatized forms of 4-Hydroxy Fenoprofen, particularly those with isotopic labels, are invaluable. musechem.comnih.gov
The synthesis of isotopically labeled 4-Hydroxy Fenoprofen can be achieved through both chemical and biocatalytic routes. For chemical synthesis, deuterated or ¹³C-labeled starting materials can be incorporated into the synthetic scheme outlined in section 4.1. For example, using deuterated phenol (B47542) or a ¹³C-labeled propionyl chloride would introduce the isotopic label at a specific position in the final molecule.
Alternatively, biotransformation can be employed to produce labeled metabolites from a labeled parent drug. For instance, feeding deuterated Fenoprofen to a microbial culture capable of hydroxylation would yield deuterated 4-Hydroxy Fenoprofen. hyphadiscovery.com This approach is particularly useful for producing metabolites with complex structures that are difficult to synthesize chemically.
For analytical purposes, such as enhancing detection in mass spectrometry, 4-Hydroxy Fenoprofen can be derivatized. The carboxylic acid and phenolic hydroxyl groups are common sites for derivatization. For example, the carboxylic acid can be esterified, and the phenol can be converted to an ether or an ester. Derivatization with reagents containing a specific tag can improve ionization efficiency or introduce a reporter group for detection. nih.govresearchgate.net For stereoselective analysis, derivatization with a chiral reagent, such as L-leucinamide, can be used to separate the enantiomers chromatographically. nih.gov
Table 4: Approaches for Synthesis of Derivatized 4-Hydroxy Fenoprofen
| Derivatization Type | Purpose | Synthetic Approach | Example Reagents/Methods |
| Isotopic Labeling (Deuterium, ¹³C) | Mechanistic studies, internal standards for MS | Chemical synthesis with labeled precursors, biotransformation of labeled parent drug | D-labeled phenol, ¹³C-propionyl chloride, microbial hydroxylation of labeled Fenoprofen |
| Analytical Derivatization | Enhanced MS detection, improved chromatography | Esterification, etherification, acylation | Diazomethane (for esterification), silylating agents (for hydroxyl group), acyl chlorides |
| Chiral Derivatization | Separation of enantiomers | Reaction with a chiral derivatizing agent | L-leucinamide, Mosher's acid chloride |
Mechanistic Biochemical and Cellular Studies of 4 Hydroxy Fenoprofen
Evaluation of Enzyme Inhibition Profiles (e.g., Cyclooxygenase Interactions, Other Enzymatic Targets)
The primary mechanism of action for Fenoprofen (B1672519) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain. fda.govjpp.krakow.pl The pharmacological activity of Fenoprofen resides predominantly in its (+)-(S)-enantiomer, which is approximately 35 times more potent than the (-)-(R) enantiomer as an inhibitor of human platelet COXs. researchgate.net
The introduction of a hydroxyl group via metabolic oxidation to form 4-Hydroxy Fenoprofen significantly alters its enzymatic inhibition profile. Direct and extensive inhibitory data for 4-Hydroxy Fenoprofen on COX enzymes is not widely available, but studies on analogous metabolites of other profen-class drugs provide significant insight. For instance, 4'-Hydroxyflurbiprofen (B17815), a metabolite of Flurbiprofen (B1673479), is a very weak inhibitor of COX-1 and COX-2-catalyzed oxygenation of the canonical substrate, arachidonic acid. medchemexpress.com At a high concentration of 1000 µM, it only achieves 94% inhibition of COX-1. medchemexpress.commedchemexpress.com
However, research shows that 4'-Hydroxyflurbiprofen can inhibit the cyclooxygenation of an alternative substrate, the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). medchemexpress.com This suggests that while the classic anti-inflammatory activity via arachidonic acid-COX inhibition is substantially reduced in the hydroxylated metabolite, it may gain activity towards other enzymatic processes or substrates. It is therefore inferred that 4-Hydroxy Fenoprofen is a much weaker inhibitor of prostaglandin (B15479496) synthesis than its parent compound, Fenoprofen.
| Compound | Enzyme Target | Substrate | Inhibitory Activity | Reference |
|---|---|---|---|---|
| (+)-(S)-Fenoprofen | Human Platelet COX | Arachidonic Acid | ~35x more potent than (-)-(R) enantiomer | researchgate.net |
| 4'-Hydroxyflurbiprofen (analogous metabolite) | COX-1 | Arachidonic Acid | Weak; 94% inhibition at 1000 µM | medchemexpress.commedchemexpress.com |
| 4'-Hydroxyflurbiprofen (analogous metabolite) | COX-1 / COX-2 | Arachidonic Acid | Cannot inhibit | medchemexpress.com |
| 4'-Hydroxyflurbiprofen (analogous metabolite) | Cyclooxygenase | 2-Arachidonoylglycerol (2-AG) | Complete inhibition at 300 µM | medchemexpress.com |
Receptor Binding and Ligand-Target Interactions in In Vitro and Cellular Models
There is a lack of direct studies detailing the receptor binding profile of 4-Hydroxy Fenoprofen. The interaction of the parent drug, Fenoprofen, with its primary target, the COX enzyme, is well-understood. Like other NSAIDs such as flurbiprofen, it binds within the long, hydrophobic channel of the COX active site, competing with arachidonic acid. jpp.krakow.pl Molecular docking studies of Fenoprofen into the active site of COX-2 show specific pi-sigma, alkyl, and pi-alkyl bond interactions with key amino acid residues. researchgate.net
The metabolic addition of a polar hydroxyl group to the phenyl ring of Fenoprofen to create 4-Hydroxy Fenoprofen would be expected to significantly alter these ligand-target interactions. This structural change could introduce new hydrogen bonding capabilities, potentially altering the compound's orientation, affinity, and selectivity for the COX active site or for other, unrelated receptors. The general principle that metabolic hydroxylation can substantially change the binding affinity and activity of a molecule is well-established for numerous drugs. nih.gov However, without specific binding assays, the precise nature of 4-Hydroxy Fenoprofen's interactions with cellular targets remains theoretical.
Modulation of Biochemical Signaling Pathways in Mechanistic Investigations
Direct evidence on the modulation of specific biochemical signaling pathways by 4-Hydroxy Fenoprofen is not available in current literature. The primary signaling-related function of the parent drug, Fenoprofen, is indirect; by inhibiting COX enzymes, it downregulates the production of prostaglandins. drugbank.comfda.gov Prostaglandins are powerful lipid signaling molecules that act on a variety of G-protein coupled receptors to mediate downstream pathways involved in inflammation, fever, and pain sensitization. jpp.krakow.pl
Given that 4-Hydroxy Fenoprofen is a significantly weaker inhibitor of prostaglandin synthesis compared to its parent compound, its capacity to modulate these prostaglandin-dependent signaling cascades is likely to be substantially diminished. medchemexpress.com Any residual, weak COX inhibition would theoretically lead to a very minor reduction in prostaglandin-mediated signaling. There is no current evidence to suggest that 4-Hydroxy Fenoprofen directly interacts with other major signaling cascades, such as the NF-κB or MAPK pathways, which are known to be modulated by other types of anti-inflammatory compounds.
Utility as a Biochemical Probe or Biomarker in Metabolic Research
4-Hydroxy Fenoprofen serves as a crucial biomarker in metabolic and pharmacokinetic research concerning its parent drug. Following oral administration, about 90% of a Fenoprofen dose is eliminated within 24 hours, primarily through the urine as fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugbank.comnih.govfda.govnih.gov The presence and quantification of 4-Hydroxy Fenoprofen and its conjugate in urine provide a direct measure of the oxidative metabolic pathway for Fenoprofen.
This is particularly important in drug-drug interaction studies. For example, the co-administration of aspirin (B1665792) with Fenoprofen leads to an increase in the metabolic clearance of Fenoprofen, resulting in a greater amount of hydroxylated fenoprofen being excreted in the urine. nih.gov Therefore, monitoring the levels of 4-Hydroxy Fenoprofen can serve as a biochemical probe to understand how other substances influence Fenoprofen's metabolism. Its role as a biomarker is also essential for studying the complex pharmacokinetics of Fenoprofen, which include species-dependent differences in metabolic clearance and the in vivo chiral inversion of the less active R-enantiomer to the active S-enantiomer. researchgate.netuniversiteitleiden.nl
| Parent Compound | Major Metabolites | Matrix of Detection | Significance | Reference |
|---|---|---|---|---|
| Fenoprofen | Fenoprofen Glucuronide | Urine, Plasma | Major route of elimination (conjugation) | drugbank.comnih.gov |
| Fenoprofen | 4'-Hydroxyfenoprofen Glucuronide | Urine | Biomarker for oxidative metabolism and clearance | nih.govfda.govnih.gov |
Future Research Directions and Emerging Methodologies for 4 Hydroxy Fenoprofen Studies
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Systems Biology Approaches
The study of 4-Hydroxy Fenoprofen (B1672519), a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, is poised for significant advancements through the integration of "omics" technologies. nih.goversnet.org A systems biology approach, which combines data from metabolomics, proteomics, genomics, and transcriptomics, can provide a comprehensive understanding of the metabolic pathways and cellular responses influenced by this compound. nih.goversnet.org
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a powerful tool to create a "metabolic fingerprint" of the effects of 4-Hydroxy Fenoprofen. nih.gov By analyzing biofluids and tissues, researchers can identify alterations in metabolic pathways caused by exposure to this metabolite. nih.gov For instance, metabolomic studies on other NSAIDs have revealed significant changes in lipid metabolism and other pathways, providing insights into both their therapeutic actions and side effects. nih.gov Such untargeted metabolomic analyses can help to understand how 4-Hydroxy Fenoprofen may alter the metabolic direction of various secondary metabolites, including phenylpropanoids, flavonoids, and terpenoids. researchgate.net
Proteomics, the study of the entire set of proteins expressed by a genome, can complement metabolomic data by identifying changes in protein expression and post-translational modifications in response to 4-Hydroxy Fenoprofen. This can help to elucidate the molecular targets and mechanisms of action of the metabolite. ersnet.org For example, proteomic analysis could reveal alterations in the expression of enzymes involved in the metabolism of 4-Hydroxy Fenoprofen itself, or in proteins that are part of inflammatory or other signaling pathways.
The integration of these omics datasets is crucial for building comprehensive systems biology models. nih.goversnet.org These models can help to predict the systemic effects of 4-Hydroxy Fenoprofen, identify potential biomarkers for its efficacy or toxicity, and uncover new therapeutic applications. nih.gov Pathway analysis of combined omics data can reveal how different biological pathways are interconnected and affected by the metabolite, offering a more holistic view than traditional single-target approaches. nih.gov
Future research will likely focus on applying these high-throughput technologies to various biological systems, from cell cultures to preclinical models, to build a detailed picture of the pharmacological and toxicological profile of 4-Hydroxy Fenoprofen. nih.goversnet.org
Advanced Computational Modeling and Molecular Dynamics Simulations for Mechanistic Insights
Advanced computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for gaining mechanistic insights into the behavior of drug metabolites like 4-Hydroxy Fenoprofen at an atomic level. nih.govoup.com These in silico methods offer a time and cost-effective way to predict and analyze the interactions of metabolites with biological macromolecules, such as enzymes and receptors. nih.govresearchgate.net
Key Applications of Computational Modeling for 4-Hydroxy Fenoprofen:
| Modeling Technique | Application for 4-Hydroxy Fenoprofen Research | Potential Insights |
| Molecular Docking | Predicting the binding affinity and orientation of 4-Hydroxy Fenoprofen to target proteins (e.g., cyclooxygenase enzymes). | Identification of key amino acid residues involved in binding; understanding the structural basis of its activity or inhibition. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of 4-Hydroxy Fenoprofen within a biological environment (e.g., solvated protein-ligand complex) over time. | Revealing conformational changes in both the metabolite and its target protein upon binding; assessing the stability of the interaction. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of enzymatic reactions involving 4-Hydroxy Fenoprofen, such as its further metabolism. | Elucidation of reaction mechanisms and transition states; predicting the formation of subsequent metabolites. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of 4-Hydroxy Fenoprofen and related compounds with their biological activity. jocpr.com | Predicting the activity of novel, structurally similar compounds; guiding the design of new molecules with improved properties. jocpr.com |
MD simulations, in particular, can provide a "computational microscope" to visualize the intricate dance of atoms and molecules that underlies the pharmacological effects of 4-Hydroxy Fenoprofen. By simulating its movement and interactions within the active site of an enzyme, researchers can understand the forces that govern its binding and potential inhibitory effects. This can help to explain, for example, why 4-Hydroxy Fenoprofen may have a different activity profile compared to its parent drug, Fenoprofen.
Novel Bioreactors and Enzyme Engineering Strategies for Enhanced Metabolite Production and Characterization
The production of pure and sufficient quantities of drug metabolites like 4-Hydroxy Fenoprofen is often a bottleneck for detailed characterization and toxicological studies. researchgate.netsymeres.com Novel bioreactors and enzyme engineering strategies are emerging as powerful solutions to overcome this challenge. symeres.comillinois.edu
Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. symeres.comnih.gov For the production of 4-Hydroxy Fenoprofen, this could involve using specific cytochrome P450 enzymes that are known to hydroxylate the parent compound, Fenoprofen. academie-sciences.fr
Advancements in Biocatalysis for Metabolite Production:
| Technology | Description | Application for 4-Hydroxy Fenoprofen |
| Enzyme Engineering | Modifying the structure of an enzyme through techniques like directed evolution or site-directed mutagenesis to improve its activity, stability, or substrate specificity. symeres.com | Engineering a P450 enzyme to have a higher catalytic efficiency and selectivity for the production of 4-Hydroxy Fenoprofen over other metabolites. |
| Whole-Cell Biocatalysis | Utilizing entire microbial cells (e.g., bacteria or yeast) that have been genetically engineered to express the desired enzyme(s). researchgate.net | Developing a microbial strain that can efficiently convert Fenoprofen into 4-Hydroxy Fenoprofen in a fermentation process. |
| Novel Bioreactor Designs | Developing advanced bioreactor systems, such as immobilized enzyme reactors or membrane bioreactors, to enhance reaction efficiency and simplify product purification. | Using an immobilized P450 enzyme in a continuous flow reactor for the scalable and cost-effective synthesis of 4-Hydroxy Fenoprofen. |
Enzyme engineering plays a pivotal role in tailoring biocatalysts for specific purposes. symeres.comillinois.edu By creating libraries of enzyme variants and screening them for improved performance, researchers can develop highly efficient biocatalysts for the synthesis of 4-Hydroxy Fenoprofen. This not only facilitates its production for research purposes but also opens up possibilities for its use as a reference standard in analytical methods.
Furthermore, the use of biocatalysis extends to the synthesis of related compounds and potential downstream metabolites of 4-Hydroxy Fenoprofen, such as its glucuronide conjugate. academie-sciences.fr This allows for a more comprehensive investigation of its metabolic fate and biological activities. The integration of biocatalysis into the drug development workflow is becoming increasingly important for accelerating the discovery and characterization of new drug candidates and their metabolites. academie-sciences.fr
Exploration of Uncharted Metabolic Roles and Interactions in Non-Clinical Biological Systems
Future research should focus on elucidating the potential for 4-Hydroxy Fenoprofen to interact with various biological targets beyond the primary targets of NSAIDs. This could involve screening its activity against a wide range of receptors, enzymes, and ion channels. Such studies may reveal unexpected pharmacological properties or off-target effects that could contribute to the therapeutic profile or adverse reactions of Fenoprofen. nih.gov
The metabolic fate of 4-Hydroxy Fenoprofen itself is another area ripe for investigation. While it is known to undergo glucuronidation, other potential metabolic pathways may exist. researchgate.netresearchgate.netresearchgate.netresearchgate.net Identifying and characterizing these downstream metabolites are important, as they could also possess biological activity. fda.gov In vitro studies using liver microsomes or hepatocytes from different species can provide initial insights into its metabolic stability and the enzymes involved in its further transformation. news-medical.net
Non-clinical studies using various cell-based assays and animal models are essential for this exploratory research. researchgate.net These studies should be designed to assess a broad range of biological activities and potential toxicities, not just those traditionally associated with NSAIDs. europa.eu A comprehensive non-clinical characterization is particularly important if the exposure to 4-Hydroxy Fenoprofen in humans is significantly greater than in the animal species used for standard toxicology testing of the parent drug. europa.eu
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-Hydroxy Fenoprofen in aqueous media, and how are they optimized?
- Methodological Answer : Differential Pulse Stripping Voltammetry (DPSV) hyphenated with an in-situ mercury film sensor is a validated approach. Optimization includes adjusting mercury film thickness (e.g., 42.0 nm at 30.0 µmol/L Hg²⁺) and accumulation time (60–120 s) to enhance sensitivity. Cyclic voltammetry (CV) at varying pH (2.0–12.0) and solubilizers like hydroxypropyl-β-cyclodextrin (HPβCD, 0.3 mmol/L) improve drug solubility in aqueous media . UV-spectroscopy at 272 nm with a linear calibration range (10–70 µg/mL, R² = 0.991) is also effective .
Q. How can researchers validate the identity of 4-Hydroxy Fenoprofen metabolites such as its O-glucuronide conjugate?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, 4'-Hydroxy Fenoprofen O-Glucuronide (C₂₁H₂₂O₁₀, MW 434.40) can be characterized via SMILES notation and InChI identifiers . Reference standards should comply with pharmacopeial guidelines (e.g., USP/EP) for traceability .
Q. What experimental design considerations are essential for studying 4-Hydroxy Fenoprofen’s solubility and stability?
- Methodological Answer : Turbidimetry in phosphate buffer (pH 7.4) with HPβCD enhances solubility by forming inclusion complexes. Monitor turbidity values at varying HPβCD concentrations (0.01–1.0 mmol/L) to determine optimal solubility (100% at 0.3 mmol/L) . Stability studies should assess hydrolysis under physiological pH (2.0–12.0) and temperature conditions .
Advanced Research Questions
Q. How can affinity voltammetry be applied to determine the binding constant of 4-Hydroxy Fenoprofen with serum albumin?
- Methodological Answer : Use in-situ mercury film sensors to monitor peak current reductions caused by drug-protein binding. Calculate binding constants (K) via nonlinear regression, x/y-reciprocal, or double-reciprocal plots (Table 1 in ). Fenoprofen binds bovine serum albumin (BSA) in a 1:1 stoichiometry, forming an electro-inactive complex. Validate results by comparing potential shifts (ΔE° < 10 mV) to exclude competitive adsorption .
Q. How do adsorption isotherm models resolve contradictions in chromatographic retention behavior of 4-Hydroxy Fenoprofen?
- Methodological Answer : For non-porous pillar array columns (NPAC), Langmuir-Freundlich (for fenoprofen) and anti-Langmuir (for structurally similar drugs like naproxen) models explain adsorption discrepancies. Fenoprofen’s concave-downward isotherm suggests adsorbate-adsorbent dominance, while naproxen’s concave-upward isotherm indicates adsorbate-adsorbate interactions. Validate models by comparing experimental and simulated band profiles .
Q. What strategies address methodological uncertainties in electrochemical studies of 4-Hydroxy Fenoprofen?
- Methodological Answer :
- Error Mitigation : Quantify uncertainties from HPβCD interference by testing electrochemical responses in blank cyclodextrin solutions.
- Reproducibility : Ensure mercury film sensor precision (SD ±0.073) via triplicate measurements.
- Data Interpretation : Use cyclic voltammograms to distinguish protonation effects (pH < 4.0) from solubility limitations. Adjust accumulation times to avoid signal saturation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
